Home > Products > Screening Compounds P19991 > Umeclidinium hydrobromide
Umeclidinium hydrobromide -

Umeclidinium hydrobromide

Catalog Number: EVT-12653112
CAS Number:
Molecular Formula: C29H35BrNO2+
Molecular Weight: 509.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Umeclidinium hydrobromide is a long-acting muscarinic antagonist (LAMA) primarily used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. As a bronchodilator, it works by inhibiting the action of acetylcholine on muscarinic receptors in the airway smooth muscle, leading to relaxation and dilation of the airways. The compound is marketed under various brand names, including Anoro Ellipta, often in combination with vilanterol, a long-acting beta-agonist.

Source and Classification

Umeclidinium hydrobromide is classified as a pharmaceutical compound within the category of anticholinergics. Its chemical structure is characterized as 1-azabicyclo[2.2.2]octane, 4-(hydroxydiphenylmethyl)-1-[2-(phenylmethoxy)ethyl]-, bromide (1:1). The molecular formula is C29H34BrNO2, and it has a CAS number of 869113-09-7. The compound is synthesized through various chemical processes that have been patented for industrial production.

Synthesis Analysis

Methods and Technical Details

The synthesis of umeclidinium hydrobromide involves several steps that have been optimized for efficiency and safety. One notable method includes the reaction of ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base, which forms an intermediate compound that is further processed to yield umeclidinium bromide .

  1. Starting Material: Ethyl isonipecotate.
  2. Reagents: 1-bromo-2-chloroethane, organic base (e.g., lithium diisopropylamide).
  3. Intermediate Formation: Reaction forms ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.
  4. Final Steps: Conversion to umeclidinium bromide through further reactions involving protective group strategies and ring closures.
Molecular Structure Analysis

Structure and Data

Umeclidinium hydrobromide's molecular structure features a bicyclic framework with multiple functional groups that contribute to its pharmacological activity. The key structural components include:

  • Bicyclic Core: 1-azabicyclo[2.2.2]octane structure.
  • Functional Groups: Hydroxydiphenylmethyl group and a phenylmethoxyethyl moiety.

The molecular weight of umeclidinium hydrobromide is approximately 428.595 g/mol . The compound exhibits low solubility in water but dissolves readily in simulated lung fluid, which is critical for its therapeutic application.

Chemical Reactions Analysis

Reactions and Technical Details

Umeclidinium hydrobromide undergoes several chemical reactions during its synthesis, particularly involving nucleophilic substitutions and cyclization processes. For example:

  • Nucleophilic Substitution: The reaction between ethyl isonipecotate and bromoalkanes involves nucleophilic attack by the nitrogen atom in the piperidine ring.
  • Cyclization: Ring closure reactions are critical for forming the bicyclic structure, which are facilitated by removing protective groups introduced during synthesis .

These reactions are designed to maximize yield while minimizing by-products, ensuring high purity in the final pharmaceutical product.

Mechanism of Action

Process and Data

Umeclidinium functions as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype found in airway smooth muscle cells. By binding to these receptors, it inhibits acetylcholine-induced bronchoconstriction, leading to prolonged bronchodilation:

  • Binding Affinity: Umeclidinium shows similar affinity across muscarinic receptor subtypes (M1 to M5).
  • Duration of Action: The bronchodilatory effect lasts longer than 24 hours following inhalation administration .

Clinical studies indicate that umeclidinium achieves steady-state plasma levels after several days of repeated dosing, underscoring its suitability for once-daily administration .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Umeclidinium hydrobromide presents several notable physical and chemical properties:

  • Solubility: Slightly soluble in water; more soluble in organic solvents like methanol and ethanol.
  • Melting Point: Specific melting point data varies but indicates stability under standard conditions.
  • Stability: The compound remains stable under typical storage conditions but should be protected from moisture .

The pharmacokinetic profile reveals an average bioavailability of about 13% following inhalation, indicating efficient pulmonary absorption with minimal systemic exposure.

Applications

Scientific Uses

Umeclidinium hydrobromide is primarily utilized in respiratory medicine as a maintenance treatment for COPD and asthma. Its long duration of action makes it particularly effective for patients requiring consistent bronchodilation without frequent dosing:

  • Therapeutic Indications: Used alone or in combination with other bronchodilators to improve lung function.
  • Research Applications: Studies continue to explore its role in combination therapies and its effects on various patient populations suffering from chronic respiratory conditions .
Synthetic Chemistry and Manufacturing Processes of Umeclidinium Bromide

Novel Synthetic Routes for Quaternary Ammonium Structure Optimization

The synthesis of umeclidinium bromide centers on constructing its complex quaternary ammonium structure with precise stereochemical control. Two principal pathways have been developed for assembling the 1-azabicyclo[2.2.2]octane core linked to the hydroxydiphenylmethyl pharmacophore:

Quaternization-Reaction Pathway: The most industrially adopted method involves a quaternization reaction between ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate and 2-(benzyloxy)ethyl chloride (or bromide), forming the quaternary ammonium intermediate. This step requires careful optimization due to competing dialkylation and elimination side reactions. Patent data reveals that reaction solvents critically influence yield, with tetrahydrofuran (THF) or acetone providing superior selectivity (~78% yield) compared to polar aprotic solvents like DMF (≤50% yield) [4]. The subsequent Grignard addition employs phenyllithium or phenylmagnesium bromide to convert the ester to the tertiary alcohol (hydroxydiphenylmethyl group). Excess organometallic reagent (≥2.2 eq.) and strict temperature control (−20°C to 0°C) are essential to minimize ketone byproduct formation [2] [4].

Alternative Organolithium Route: A less common but higher-yielding approach utilizes 4-(hydroxydiphenylmethyl)quinuclidine as the starting material. Direct alkylation with 1-bromo-2-(benzyloxy)ethane under phase-transfer conditions (toluene/water, benzyltriethylammonium chloride) achieves 85–90% conversion to umeclidinium bromide after anion exchange [4]. This route bypasses the unstable ester intermediate but demands stringent purification to remove residual catalyst.

Table 1: Comparative Analysis of Key Synthetic Intermediates

IntermediateCAS No.Molecular FormulaRole in SynthesisOptimal Reaction Solvent
Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate139676-51-0C₁₄H₁₇NO₂Quinuclidine core precursorTHF/Acetone
2-(Benzyloxy)ethyl chloride622-08-2C₉H₁₁ClOQuaternary arm sourceToluene
4-(Hydroxydiphenylmethyl)quinuclidine869112-31-2C₂₂H₂₈NO₂Advanced intermediate for alkylationDichloromethane

Green Chemistry Approaches in Industrial-Scale Synthesis

Industrial processes for umeclidinium bromide have incorporated significant green chemistry advancements to enhance sustainability:

Base Catalyst Optimization: Traditional syntheses used potassium carbonate (K₂CO₃) for ester alkylation, achieving only 38.6% yield due to slow reaction kinetics and byproduct formation. Substituting triethylamine (TEA) as a homogeneous base catalyst increased yields to 65.6% by accelerating nucleophilic displacement while reducing dimeric impurities. TEA’s volatility also facilitates recovery via distillation [5].

Solvent Sustainability: The final API purification historically relied on acetonitrile/chloroform mixtures for crystallization—solvents with high environmental toxicity and recycling complexity. A water-based recrystallization process was developed where the crude umeclidinium bromide is dissolved in warm acetone (50–55°C) and precipitated by controlled water addition. This achieves >99.5% chromatographic purity and eliminates halogenated solvent use, reducing the Process Mass Intensity (PMI) by 40% [5].

Waste Minimization: Mother liquors from the quaternization step contain recoverable intermediates. Patent US10759801B2 details a closed-loop system where residual 4-(hydroxydiphenylmethyl)quinuclidine is extracted using ethyl acetate at pH 9–10 and recycled, lowering raw material consumption by 18% [1].

Table 2: Environmental Impact Reduction in Key Synthesis Steps

Synthetic StepTraditional MethodGreen AlternativeImprovement
Ester alkylationK₂CO₃ in DMF, 38.6% yieldTriethylamine in THF, 65.6% yield+27% yield, solvent recyclability
API crystallizationAcetonitrile/chloroform mixtureWater/acetone antisolventElimination of halogenated solvents
Quaternary amine recoveryAqueous waste streamEthyl acetate extraction18% reduced quinuclidine consumption

Critical Impurity Profiling and Control Strategies

Impurity control in umeclidinium bromide manufacturing focuses on three structurally characterized byproducts with potential pharmacological activity:

1-Benzyl Quinuclidinium Impurity (CAS 869113-10-0): Formed via over-alkylation of the tertiary amine core during quaternization or from residual benzyl chloride in 2-(benzyloxy)ethyl chloride feedstock. This impurity is controlled to ≤0.15% through:

  • Distillation purification of 2-(benzyloxy)ethyl chloride (bp 100–102°C/0.1 mmHg)
  • Reaction stoichiometry optimization (1.05 eq. alkylating agent)
  • Silica gel chromatography (elution: ethyl acetate/methanol/NH₄OH 80:15:5) [6] [7]

Des-Benzyl Umeclidinium (CAS 869112-31-2): Results from debenzylation under acidic conditions or hydrogenolysis. Its levels are minimized (<0.1%) by:

  • Avoiding hydrogenation catalysts
  • Maintaining pH >5.0 during aqueous workups
  • Using antioxidant additives (0.1% BHT) in organic phases [6]

Biphenyl Ketone (CAS 2230024-91-4): Generated by oxidation of the hydroxydiphenylmethyl group or incomplete Grignard addition. Control strategies include:

  • Inert atmosphere processing (N₂/Ar sparging)
  • Limiting metal ion contaminants (e.g., Fe²⁺ <5 ppm)
  • Low-temperature storage of phenyllithium reagents [4]

Table 3: Critical Process-Related Impurities and Control Parameters

ImpurityCAS No.OriginControl StrategyAcceptance Limit
1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidinium869113-10-0Alkylation side reactionFeedstock distillation, stoichiometry control≤0.15%
4-(Hydroxydiphenylmethyl)-1-(2-hydroxyethyl)quinuclidinium869112-31-2DebenzylationpH control, antioxidant addition≤0.10%
Phenyl(quinuclidin-4-yl)methanone2230024-91-4Incomplete Grignard reactionMetal ion control, inert atmosphere≤0.20%

Stereoselective Purification Methodologies

Umeclidinium bromide contains a chiral quinuclidine carbon (C4) requiring strict enantiomeric control to ensure pharmacological consistency. Industrial processes employ two complementary resolution techniques:

Diastereomeric Salt Crystallization: The racemic free base of umeclidinium is reacted with (1R)-(‒)-10-camphorsulfonic acid in ethyl acetate/ethanol (4:1 v/v) at −10°C. The resulting diastereomeric salt precipitates with >98% de (diastereomeric excess) for the target (3R)-enantiomer. The free base is regenerated using potassium carbonate extraction, achieving 99.7% ee (enantiomeric excess) [4].

Chiral Stationary Phase Chromatography: Preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) chiral columns (mobile phase: ethanol/methanol/0.1% diethylamine 85:15:0.1 v/v/v) resolves enantiomers at multi-kilogram scale. This method achieves 99.9% ee but incurs higher solvent costs than crystallization. It is primarily used as a polishing step when ultra-high purity is required [4].

Crystallization-Induced Asymmetric Transformation: Advanced processes leverage the differential solubility of enantiomers in solvent/non-solvent mixtures. A patent (PT109740B) discloses dissolving racemic umeclidinium in warm toluene (60°C) with 0.5 eq. L-(+)-tartaric acid, followed by gradient cooling to 5°C at 0.5°C/min. This yields the (3R)-enantiomer as a crystalline complex with 99.4% ee and 96% recovery [4].

Table 4: Enantiomeric Purification Techniques Comparison

MethodChiral SelectorConditionsEnantiomeric ExcessYield
Diastereomeric salt crystallization(1R)-(‒)-10-camphorsulfonic acidEthyl acetate/ethanol, −10°C99.7% ee85%
Preparative chiral HPLCCellulose-based CSPEthanol/methanol/diethylamine 85:15:0.199.9% ee70%
Crystallization-induced transformationL-(+)-tartaric acidToluene, gradient cooling 60°C→5°C99.4% ee96%

Properties

Product Name

Umeclidinium hydrobromide

IUPAC Name

diphenyl-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol;hydrobromide

Molecular Formula

C29H35BrNO2+

Molecular Weight

509.5 g/mol

InChI

InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;

InChI Key

PEJHHXHHNGORMP-UHFFFAOYSA-N

Canonical SMILES

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.